(2,3-dihydro-1H-inden-2-yl)boronic acid
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Overview
Description
(2,3-Dihydro-1H-inden-2-yl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used primarily in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-2-yl)boronic acid typically involves the hydroboration of indene. One common method is the reaction of indene with a borane reagent, such as borane-tetrahydrofuran (BH3-THF) complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydroboration-oxidation reactions. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(2,3-Dihydro-1H-inden-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-2-yl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
(2-Indanyl)boronic acid: Similar structure but with different substituents on the indane ring.
(2,3-Dihydro-1H-inden-1-yl)boronic acid: A closely related compound with a different substitution pattern on the indane ring.
Uniqueness
(2,3-Dihydro-1H-inden-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its structure allows for the formation of stable complexes with palladium catalysts, making it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUCNMTWIINHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2=CC=CC=C2C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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